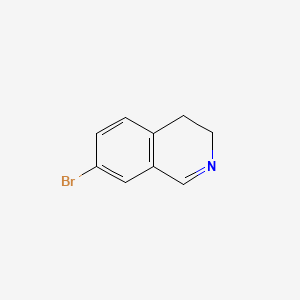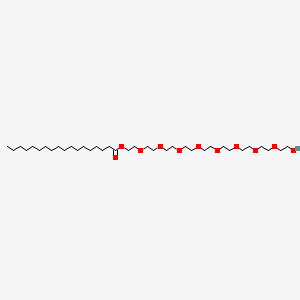![molecular formula C7H6N4O3 B8779686 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid CAS No. 85871-89-2](/img/structure/B8779686.png)
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxy group at the 7th position and an acetic acid moiety at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 3,5-diamino-1,2,4-triazole with appropriately substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often at room temperature, and may involve the use of catalysts such as iron (III) chloride .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of readily available starting materials suggest that this method could be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The triazole ring can undergo reduction to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products
Oxidation: Formation of 7-keto-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid.
Reduction: Formation of dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an inhibitor of various enzymes, including dihydroorotate dehydrogenase, which is a target for antimalarial drugs.
Biological Research: It has shown activity in binding to HIV TAR RNA, suggesting potential antiviral applications.
Pharmaceutical Research: The compound is used as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes, which have potential therapeutic applications.
Material Science: The compound’s unique structure makes it a candidate for studying the space charge layer in silver bromide microcrystals.
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, the compound binds to the enzyme’s active site, preventing the conversion of dihydroorotate to orotate, which is a crucial step in pyrimidine biosynthesis . This inhibition disrupts the proliferation of rapidly dividing cells, such as those found in malaria parasites.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold but differs in the substitution pattern, with a methyl group at the 5th position instead of an acetic acid moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different biological activities.
Uniqueness
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid is unique due to its combination of a hydroxy group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and bind to RNA targets sets it apart from other triazolopyrimidine derivatives.
Properties
CAS No. |
85871-89-2 |
|---|---|
Molecular Formula |
C7H6N4O3 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C7H6N4O3/c12-5-1-4(2-6(13)14)10-7-8-3-9-11(5)7/h1,3H,2H2,(H,13,14)(H,8,9,10) |
InChI Key |
WSOIHXUDLQDURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


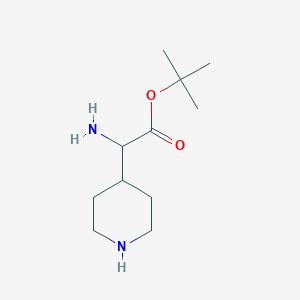
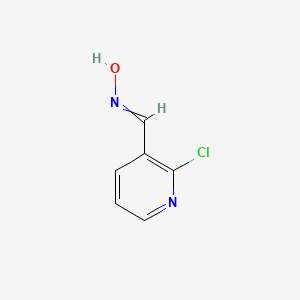
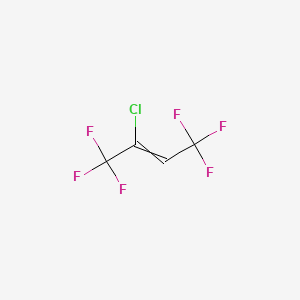
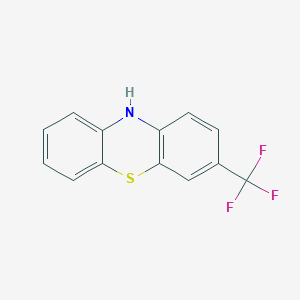

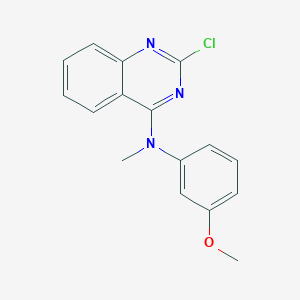
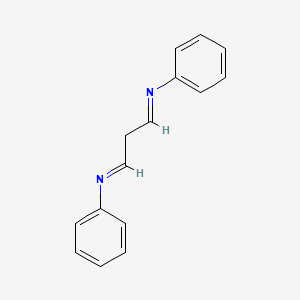
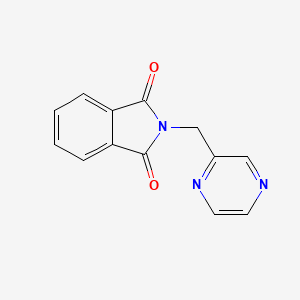
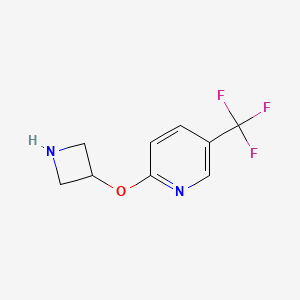
![Thieno[3,2-c]pyridin-7(6H)-one](/img/structure/B8779676.png)
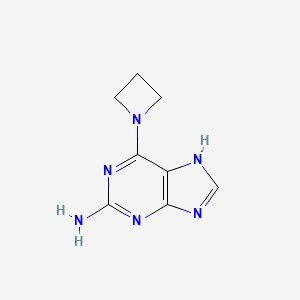
![2-[Hydroxy(phenyl)methyl]-5-methoxyphenol](/img/structure/B8779685.png)
